molecular formula C15H17ClN4O B5773884 2-chloro-N-cyclohexyl-5-(1,2,4-triazol-4-yl)benzamide

2-chloro-N-cyclohexyl-5-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5773884
M. Wt: 304.77 g/mol
InChI Key: QREQIWJAIKEMSF-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohexyl-5-(1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-chloro group, a cyclohexyl group, and a 1,2,4-triazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclohexyl-5-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-5-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Cyclization: The amino group is then reacted with cyclohexyl isocyanate to form the corresponding urea derivative.

    Formation of Triazole Ring: The urea derivative undergoes cyclization with hydrazine hydrate to form the 1,2,4-triazole ring.

    Final Product: The final step involves the acylation of the triazole ring with 2-chlorobenzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclohexyl-5-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.

    Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amine derivative of the benzamide.

Scientific Research Applications

2-chloro-N-cyclohexyl-5-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-5-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-cyclohexyl-5-nitrobenzamide
  • 2-chloro-N-cyclohexyl-5-methylbenzamide
  • 2-chloro-N-cyclohexyl-5-aminobenzamide

Uniqueness

2-chloro-N-cyclohexyl-5-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of the 1,2,4-triazole ring, which imparts specific biological activities and chemical reactivity. This distinguishes it from other benzamide derivatives that lack this functional group.

Properties

IUPAC Name

2-chloro-N-cyclohexyl-5-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c16-14-7-6-12(20-9-17-18-10-20)8-13(14)15(21)19-11-4-2-1-3-5-11/h6-11H,1-5H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREQIWJAIKEMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827004
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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